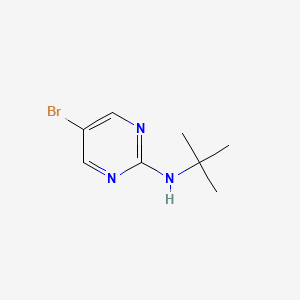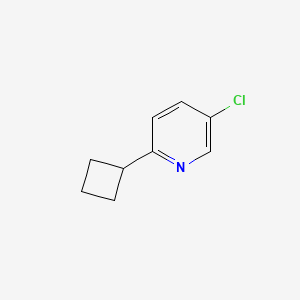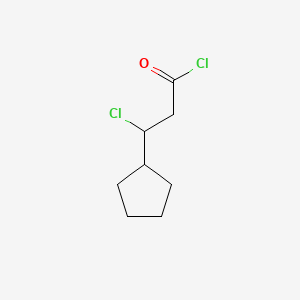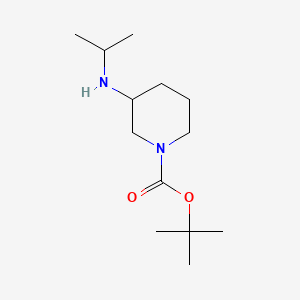
tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate
Beschreibung
“tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1044562-02-8 . It has a molecular weight of 242.36 and its IUPAC name is tert-butyl (3R)-3-(isopropylamino)-1-piperidinecarboxylate . The compound is in the form of a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” involves several stages . Initially, a solution of tert-butyl 3-oxopiperidine-1-carboxylate and 2-aminopropane in methanol is stirred at room temperature for 1 hour . Sodium tetrahydroborate is then added at 0 °C and the reaction mixture is stirred at room temperature for 12 hours . The reaction mixture is diluted with ice-cooled water and the solvent is reduced to afford a residue which is dissolved in CH2Cl2 and washed with water . The organic layer is dried over Na2SO4, concentrated in vacuo, and purified by column chromatography to afford the titled compound .Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is 1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The synthesis process described above indicates that “tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” can be produced through a series of chemical reactions involving tert-butyl 3-oxopiperidine-1-carboxylate, 2-aminopropane, and sodium tetrahydroborate .Physical And Chemical Properties Analysis
“tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 242.36 .Eigenschaften
IUPAC Name |
tert-butyl 3-(propan-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQRMKZAXONPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693570 | |
| Record name | tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate | |
CAS RN |
1282742-29-3 | |
| Record name | tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

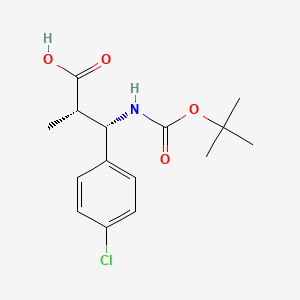
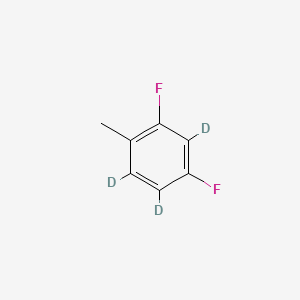
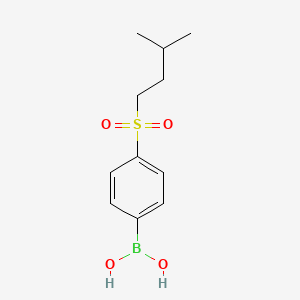

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

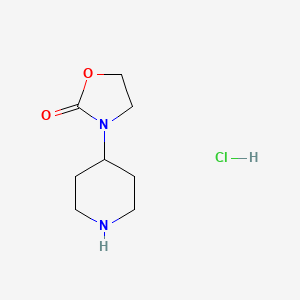

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)
